molecular formula C18H16N4O2 B2423198 1-(3-(6-Methoxypyridazin-3-yl)phenyl)-3-phenylurea CAS No. 1021082-20-1

1-(3-(6-Methoxypyridazin-3-yl)phenyl)-3-phenylurea

Cat. No.: B2423198
CAS No.: 1021082-20-1
M. Wt: 320.352
InChI Key: VKPBPXYLKKSXKM-UHFFFAOYSA-N
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Description

1-(3-(6-Methoxypyridazin-3-yl)phenyl)-3-phenylurea is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridazine ring substituted with a methoxy group, which is connected to a phenylurea moiety through a phenyl linker. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(6-Methoxypyridazin-3-yl)phenyl)-3-phenylurea typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and dicarbonyl compounds, under acidic or basic conditions.

    Coupling with Phenyl Isocyanate: The final step involves the reaction of the methoxypyridazine derivative with phenyl isocyanate in the presence of a base, such as triethylamine, to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(3-(6-Methoxypyridazin-3-yl)phenyl)-3-phenylurea undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation Products: Hydroxylated or carbonylated derivatives.

    Reduction Products: Aminated derivatives.

    Substitution Products: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 1-(3-(6-Methoxypyridazin-3-yl)phenyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and phenylurea groups can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

1-(3-(6-Methoxypyridazin-3-yl)phenyl)-3-phenylurea can be compared with other similar compounds, such as:

    1-(3-(6-Chloropyridazin-3-yl)phenyl)-3-phenylurea: Similar structure but with a chlorine substituent instead of a methoxy group, which can alter its reactivity and biological activity.

    1-(3-(6-Methylpyridazin-3-yl)phenyl)-3-phenylurea:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-[3-(6-methoxypyridazin-3-yl)phenyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-24-17-11-10-16(21-22-17)13-6-5-9-15(12-13)20-18(23)19-14-7-3-2-4-8-14/h2-12H,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPBPXYLKKSXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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